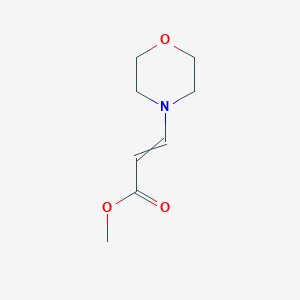
Methyl 3-morpholin-4-ylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-Morpholinoacrylate is an organic compound characterized by the presence of a morpholine ring attached to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-3-Morpholinoacrylate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic morpholine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methyl (E)-3-Morpholinoacrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-Morpholinoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into saturated esters or alcohols.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or saturated esters. Substitution reactions result in various substituted morpholinoacrylates.
Applications De Recherche Scientifique
Methyl (E)-3-Morpholinoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl (E)-3-Morpholinoacrylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors or enzymes, leading to various biological effects. The acrylate moiety can undergo reactions that modify the compound’s activity and properties.
Comparaison Avec Des Composés Similaires
Methyl (E)-3-Morpholinoacrylate can be compared with other similar compounds, such as:
Methyl (E)-3-Piperidinoacrylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl (E)-3-Pyrrolidinoacrylate: Contains a pyrrolidine ring, offering different chemical and biological properties.
The uniqueness of Methyl (E)-3-Morpholinoacrylate lies in the presence of the morpholine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 3-morpholin-4-ylprop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3 |
Clé InChI |
XFGDIQBAFODGRV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















